molecular formula C25H23N3O2 B2913272 2-amino-3-(3,4-dimethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide CAS No. 906162-44-5

2-amino-3-(3,4-dimethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide

Cat. No.: B2913272
CAS No.: 906162-44-5
M. Wt: 397.478
InChI Key: HYYMNHHNTKYYNX-UHFFFAOYSA-N
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Description

2-amino-3-(3,4-dimethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.478. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

A novel one-pot domino reaction for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives showcases the innovative approaches in synthesizing complex molecules. This method involves a reaction of alkyl or aryl isocyanides with pyridine-2-carbaldehyde in the presence of acetoacetanilide in toluene, without any prior activation or modification, highlighting the efficiency and versatility of this synthetic route (M. Ziyaadini et al., 2011).

Biological Activity

Research into the biological activities of related compounds, such as 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones, offers insights into the potential therapeutic applications of 2-amino-3-(3,4-dimethylbenzoyl)-N-(o-tolyl)indolizine-1-carboxamide. These studies involve the reaction of dimethylamino derivatives with various nucleophiles, leading to compounds with significant anti-inflammatory and antimicrobial effects (Eman A. Ahmed, 2017).

Cytotoxicity Studies

The synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, illustrate the potential of these compounds in cancer research. This approach could inform the development and evaluation of 2-amino-3-(3,4-dimethylbenzoyl)-N-(o-tolyl)indolizine-1-carboxamide in similar contexts (Ashraf S. Hassan et al., 2014).

Antimicrobial Activities

The synthesis of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety and their subsequent evaluation as antimicrobial agents highlight the compound's potential utility in combating microbial infections. This line of research provides a template for investigating the antimicrobial properties of 2-amino-3-(3,4-dimethylbenzoyl)-N-(o-tolyl)indolizine-1-carboxamide (M. Gouda et al., 2010).

Properties

IUPAC Name

2-amino-3-(3,4-dimethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-15-11-12-18(14-17(15)3)24(29)23-22(26)21(20-10-6-7-13-28(20)23)25(30)27-19-9-5-4-8-16(19)2/h4-14H,26H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYMNHHNTKYYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.